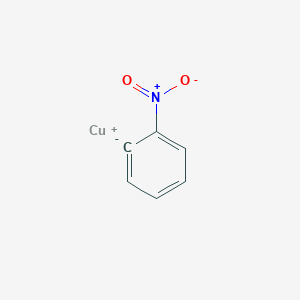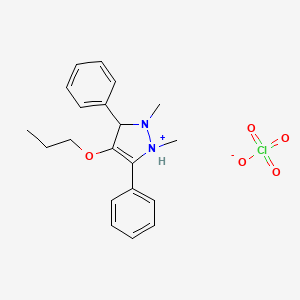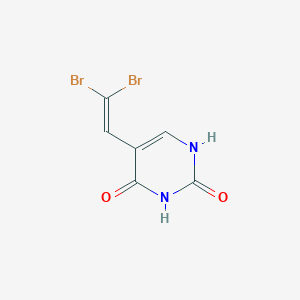
5-(2,2-Dibromoethenyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dibromovinyl)-uracil: is a synthetic organic compound that belongs to the class of halogenated uracils It is characterized by the presence of a dibromovinyl group attached to the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-dibromovinyl)-uracil typically involves the halogenation of uracil derivatives. One common method is the reaction of uracil with dibromoethylene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of 5-(2,2-dibromovinyl)-uracil may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced catalysts can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2,2-Dibromovinyl)-uracil undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions can yield various substituted uracil derivatives.
- Reduction reactions typically produce partially dehalogenated uracils.
- Oxidation reactions can lead to the formation of uracil-based polymers or other complex molecules.
Scientific Research Applications
Chemistry: 5-(2,2-Dibromovinyl)-uracil is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential antiviral and anticancer properties. Its ability to interact with nucleic acids makes it a candidate for drug development.
Medicine: The compound’s halogenated structure is of interest in medicinal chemistry for the design of new therapeutic agents. It is explored for its potential to inhibit viral replication and cancer cell growth.
Industry: In the industrial sector, 5-(2,2-dibromovinyl)-uracil is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-(2,2-dibromovinyl)-uracil involves its interaction with biological macromolecules. The dibromovinyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. This compound may also interfere with enzymatic pathways, disrupting cellular processes and leading to cell death.
Comparison with Similar Compounds
5-Bromovinyl-uracil: Similar structure but with a single bromine atom.
5-Iodovinyl-uracil: Contains an iodine atom instead of bromine.
5-(2,2-Dibromovinyl)-2’-deoxyuridine: A nucleoside analog with similar antiviral properties.
Uniqueness: 5-(2,2-Dibromovinyl)-uracil is unique due to the presence of two bromine atoms in the vinyl group, which enhances its reactivity and potential biological activity. This compound’s distinct structure allows for specific interactions with biological targets, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
61135-31-7 |
|---|---|
Molecular Formula |
C6H4Br2N2O2 |
Molecular Weight |
295.92 g/mol |
IUPAC Name |
5-(2,2-dibromoethenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4Br2N2O2/c7-4(8)1-3-2-9-6(12)10-5(3)11/h1-2H,(H2,9,10,11,12) |
InChI Key |
OXUGALGJCVZFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
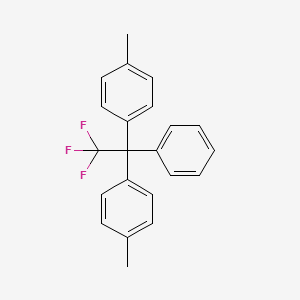
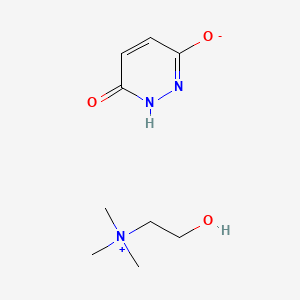

![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)

![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)

